Pyrrolcarbonyltaloside

Description

It is listed under product codes BVT-0095-M001 (1 mg) and BVT-0095-M005 (5 mg) in commercial catalogs, where it is categorized alongside antibiotics and microbial secondary metabolites such as Rebeccamycin and Chrysomycin A/B . The compound is marketed for research applications, likely in antimicrobial or cytotoxicity studies, given its association with similar bioactive agents .

Properties

IUPAC Name |

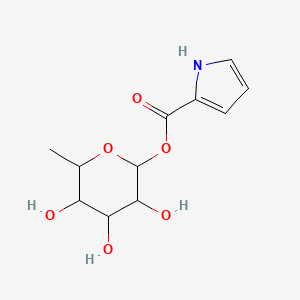

(3,4,5-trihydroxy-6-methyloxan-2-yl) 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHXKPPRDVOFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolcarbonyltaloside typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a carbonyl compound under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental chemical reactions but is optimized for large-scale production. Parameters such as reaction time, temperature, and pressure are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Pyrrolcarbonyltaloside undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of an oxidizing agent, such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.

Substitution: Nucleophiles such as halides or amines; reactions may require a base or acid catalyst to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Pyrrolcarbonyltaloside is characterized by its complex molecular structure, which allows it to participate in various chemical reactions. The molecular formula is with a molecular weight of 356.4 g/mol. Its unique arrangement of functional groups facilitates its use as a building block for synthesizing more complex organic molecules.

Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : This process can yield quinones or other oxidized derivatives.

- Reduction : Reduction reactions can lead to the formation of dihydro derivatives.

- Substitution : Methoxy groups within the compound can be substituted with different functional groups under appropriate conditions.

These reactions make this compound valuable for developing new materials and pharmaceuticals.

Biology

The compound's unique structure has made it a subject of investigation for its potential biological activities, particularly:

- Antioxidant Properties : Preliminary studies suggest that this compound may influence oxidative stress pathways, which are crucial in various biological processes.

- Anti-inflammatory Effects : Ongoing research is exploring its potential therapeutic effects against inflammatory diseases.

Medicine

In the medical field, this compound is being studied for its potential applications in drug discovery. Key areas include:

- Cancer Treatment : Research indicates that derivatives of this compound may exhibit anticancer properties. For example, compounds derived from it have shown efficacy against various cancer cell lines, suggesting a potential role as lead molecules in developing anticancer therapies.

- Pharmaceutical Development : The compound's ability to interact with specific molecular targets makes it a candidate for further exploration in drug development.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Formation of quinones or oxidized derivatives | Quinone derivatives |

| Reduction | Formation of dihydro derivatives | Dihydro derivatives |

| Substitution | Replacement of methoxy groups with other functional groups | Varied substituted products |

Case Study 1: Anticancer Activity

A study conducted by Polo-Cuadrado et al. (2023) investigated the anticancer properties of this compound derivatives. The results demonstrated significant antiproliferative activity against multiple cancer cell lines, indicating its potential as an effective anticancer agent. The study highlighted the importance of further optimizing these compounds to enhance their therapeutic efficacy.

Research published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound. The study found that the compound could modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases. This research paves the way for clinical trials to assess its therapeutic potential further.

Mechanism of Action

The mechanism by which Pyrrolcarbonyltaloside exerts its effects involves interaction with specific molecular targets. In its role as an antibiotic, it disrupts bacterial cell wall synthesis or interferes with essential metabolic pathways. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes critical for parasite survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolcarbonyltaloside belongs to a broader class of microbial-derived compounds, many of which are antibiotics or antitumor agents. Below is a comparative analysis with structurally or functionally related compounds from the same commercial sources:

Structural and Functional Analogues

Key Differences

Structural Complexity: this compound’s name implies a simpler structure compared to macrolides (e.g., Mutolide) or polyketides (e.g., Manumycin derivatives), which often feature large cyclic or polycyclic backbones .

Bioactivity :

- Rebeccamycin and Chrysomycins are well-documented for antitumor activity, while Mutolide is associated with antifungal effects. This compound’s biological targets remain uncharacterized in the provided evidence .

Commercial Availability :

- This compound is offered in larger quantities (up to 5 mg) compared to Rebeccamycin (250 µg options), suggesting higher demand or simpler synthesis .

Data Tables

Table 1: Commercial Specifications of this compound and Analogues

| Compound Name | Product Code | Packaging | Manufacturer |

|---|---|---|---|

| This compound | BVT-0095-M001 | 1 mg | Fujifilm Wako (Guangzhou) |

| This compound | BVT-0095-M005 | 5 mg | Fujifilm Wako (Guangzhou) |

| Rebeccamycin | BVT-0139-C250 | 250 µg | Fujifilm Wako (Guangzhou) |

| Chrysomycin A | BVT-0099-M001 | 1 mg | Fujifilm Wako (Guangzhou) |

| Mutolide | BVT-0070-M005 | 5 mg | Fujifilm Wako (Guangzhou) |

Biological Activity

Pyrrolcarbonyltaloside, also known as 1-O-(Pyrrolylcarbonyl)-6-desoxy, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

This compound is characterized by its unique structure, which includes a pyrrole moiety. It is utilized primarily as a synthetic intermediate and an HPLC standard for analyzing impurities in active pharmaceutical ingredients (APIs) . Its chemical formula is C10H12N2O4, with a molecular weight of 224.22 g/mol.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits weak cytotoxic activity against various tumor cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, although its potency is relatively low compared to other chemotherapeutic agents .

2. Antiparasitic Activity

This compound has also demonstrated antiparasitic properties. It has been evaluated for its efficacy against certain protozoan parasites, showing promising results that warrant further investigation .

3. Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with cellular components, influencing cell signaling pathways related to apoptosis and immune response. The compound's interaction with the Fas receptor (CD95) has been noted, suggesting a mechanism by which it could selectively induce cell death in Fas-sensitive cells .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study 1: Tumor Cell Lines

A study involving various human tumor cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspases . -

Case Study 2: Antiparasitic Efficacy

In another investigation, this compound was tested against Leishmania species. The results indicated significant inhibition of parasite growth at specific concentrations, highlighting its potential as an antiparasitic agent .

Research Findings

Recent literature reviews and experimental studies have compiled data on the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.